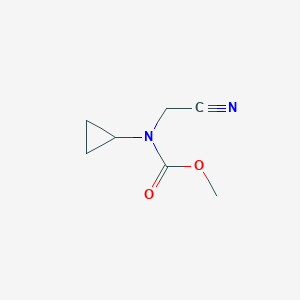
N-(4-Fluorobenzyl)-2-piperidin-4-ylacetamide hydrochloride
Übersicht
Beschreibung
N-(4-Fluorobenzyl)-2-piperidin-4-ylacetamide hydrochloride (FBAH) is a novel synthetic compound that has been studied for its potential applications in scientific research. FBAH is a small molecule that has a wide range of activity and is of particular interest because of its ability to modulate a variety of biological processes. FBAH has been shown to have a number of important biological effects, and its potential as a therapeutic agent is an area of active research.
Wissenschaftliche Forschungsanwendungen
1. Pharmaceutical Intermediate Synthesis
N-(4-Fluorobenzyl)-2-piperidin-4-ylacetamide hydrochloride is involved in the synthesis of various pharmaceutical intermediates. One study describes the heterogeneous catalytic hydrogenation of 4-(4-fluorobenzyl)pyridine resulting in 4-(4-fluorobenzyl)piperidine, a valuable pharmaceutical intermediate (Proszenyák, Ágai, Hegedűs, & Faigl, 2004).
2. Antimicrobial Activity
Several derivatives of N-(4-Fluorobenzyl)-2-piperidin-4-ylacetamide hydrochloride have been investigated for their antimicrobial activities. A study on phosphorus-nitrogen compounds, including 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives, demonstrates significant antibacterial and antifungal activities (Binici, Elmas, Okumuş, Tayhan, Hökelek, Şeker, Açık, & Kılıç, 2021).
3. Anticancer Potential
Research has been conducted on the potential of N-(4-Fluorobenzyl)-2-piperidin-4-ylacetamide hydrochloride derivatives in cancer treatment. Compounds containing this structure have shown promising results in inhibiting cell proliferation in various cancer cell lines, indicating potential applications in cancer therapy (Lagisetty, Agashe, & Awasthi, 2013).
4. Antituberculosis Agents
Derivatives of N-(4-Fluorobenzyl)-2-piperidin-4-ylacetamide hydrochloride have been explored as potential antituberculosis agents. For instance, the 2,4-diaminoquinazoline class, which includes this compound, has been identified as effective inhibitors of Mycobacterium tuberculosis growth, highlighting its significance in tuberculosis drug discovery (Odingo et al., 2014).
5. Corrosion Inhibition
N-(4-Fluorobenzyl)-2-piperidin-4-ylacetamide hydrochloride derivatives have been studied for their role in corrosion inhibition, particularly in the protection of metals like iron. Quantum chemical and molecular dynamic simulation studies on piperidine derivatives have demonstrated significant efficacy in corrosion prevention (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-piperidin-4-ylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O.ClH/c15-13-3-1-12(2-4-13)10-17-14(18)9-11-5-7-16-8-6-11;/h1-4,11,16H,5-10H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWMADOYXSQDSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)NCC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorobenzyl)-2-piperidin-4-ylacetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422484.png)
![2-chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide](/img/structure/B1422486.png)
![2-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1422487.png)
![Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate](/img/structure/B1422491.png)


![2-chloro-N-{2-[4-(trifluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B1422496.png)
![4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1422497.png)
![2-chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B1422498.png)
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1422499.png)
